PSS-(3-Hydroxypropyl)-heptaisobutyl substituted

Ring-opening polymerization Polymer nanocomposites POSS initiator

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted (CAS 681235-70-1), also referred to as 3-hydroxypropylheptaisobutyl-POSS or POSS-OH, is a polyhedral oligomeric silsesquioxane (POSS) derivative with a closed-cage Si₈O₁₂ core. Seven of the eight silicon vertices bear inert isobutyl groups, while the eighth carries a 3-hydroxypropyl tether, endowing the cage with a single, chemically addressable primary hydroxyl group.

Molecular Formula C31H70O13Si8
Molecular Weight 875.6 g/mol
Cat. No. B12055605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSS-(3-Hydroxypropyl)-heptaisobutyl substituted
Molecular FormulaC31H70O13Si8
Molecular Weight875.6 g/mol
Structural Identifiers
SMILESCC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO
InChIInChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-32H,15-24H2,1-14H3
InChIKeyKHIWQVOGMPGXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSS-(3-Hydroxypropyl)-heptaisobutyl Substituted: A Mono-Functional POSS Cage with a Reactive Hydroxyl Handle


PSS-(3-Hydroxypropyl)-heptaisobutyl substituted (CAS 681235-70-1), also referred to as 3-hydroxypropylheptaisobutyl-POSS or POSS-OH, is a polyhedral oligomeric silsesquioxane (POSS) derivative with a closed-cage Si₈O₁₂ core [1]. Seven of the eight silicon vertices bear inert isobutyl groups, while the eighth carries a 3-hydroxypropyl tether, endowing the cage with a single, chemically addressable primary hydroxyl group [2]. This hybrid organic–inorganic architecture combines the thermal and mechanical robustness of the siloxane cage with the synthetic utility of the alcohol functionality, making it a versatile nanobuilding block for polymer hybrids, amphiphiles, and surface-active films.

Why Generic Substitution Fails for PSS-(3-Hydroxypropyl)-heptaisobutyl Substituted


POSS derivatives are frequently treated as interchangeable nanofillers, yet the presence or absence of a single reactive group fundamentally dictates whether the cage becomes covalently integrated into a polymer matrix or merely phase-separates as an inert additive [1]. Non-functional analogs such as octaisobutyl-POSS (oib-POSS) cannot initiate polymerization, do not anchor to polymer chains, and exhibit a melting temperature (ca. 250 °C) that precludes homogeneous melt-blending at typical processing temperatures [2]. In contrast, the hydroxyl-terminated propyl arm of PSS-(3-hydroxypropyl)-heptaisobutyl substituted lowers the melting point to ca. 140 °C and enables ring-opening polymerization initiation, covalent grafting, and post-functionalization via esterification or click chemistry—capabilities that are absent in its non-functional and many alternative mono-functional counterparts [1][2]. Consequently, substituting a generic POSS for this compound leads to qualitatively different dispersion states, molecular architectures, and final material performance.

Quantitative Differentiation Evidence for PSS-(3-Hydroxypropyl)-heptaisobutyl Substituted


Covalent Incorporation vs. Physical Blending in Polyester Hybrids

In the ring-opening polymerization of cyclic poly(butylene terephthalate) (c-PBT) at 190 °C, PSS-(3-hydroxypropyl)-heptaisobutyl substituted (POSS-OH) acts as a polymerization initiator, achieving a grafting yield of 99% at 2–5 wt% loading. Under identical conditions, non-functional octaisobutyl-POSS (oib-POSS) does not react chemically; its apparent lower yield (94%) reflects complete extraction of unbound silsesquioxane, and the final polymer molecular weight (Mv ≈ 21 000) remains identical to neat PBT, confirming that oib-POSS behaves as an inert filler [1]. In contrast, POSS-OH reduces the molecular weight to Mv ≈ 17 000 at 5 wt% loading and to Mv ≈ 5 000 at 10 wt%, demonstrating its active role in chain-growth regulation [1].

Ring-opening polymerization Polymer nanocomposites POSS initiator

Melting Temperature: Processing Window for Homogeneous Melt-Blending

The melting temperature (Tm) of POSS-OH is approximately 140 °C, roughly 110 °C lower than that of its non-functional analog octaisobutyl-POSS (Tm ≈ 250 °C) [1]. This difference is practically significant: at typical polyester processing temperatures (e.g., 190 °C for PBT), POSS-OH is fully molten and can be homogeneously mixed with the polymer melt, whereas oib-POSS remains largely crystalline, leading to heterogeneous dispersion and micron-scale aggregates in cast films [1][2].

Thermal properties Melt processing POSS dispersion

Ring-Opening Polymerization Initiator for Polylactide (PLA) Systems

PSS-(3-hydroxypropyl)-heptaisobutyl substituted serves as a direct initiator for the ring-opening polymerization of L-lactide in the presence of stannous(II) octoate, yielding POSS–PLA hybrids where the POSS cage is covalently tethered to the PLA chain end [1]. ¹H-NMR confirms the initiator role, and X-ray diffraction shows that the POSS molecules remain well-dispersed without forming crystalline aggregates up to at least 2 mol% loading [1]. In contrast, non-functional POSS analogs cannot initiate ROP and, when physically blended, tend to aggregate at comparable loadings, as reported for octaisobutyl-POSS in PLA matrices [2].

Polylactide Biodegradable polymers POSS-PLA hybrids

Langmuir Monolayer Behavior: Distinct Conformational Packing at the Air/Water Interface

Surface pressure–area (Π–A) isotherm studies at the air/water interface reveal that POSS-OH adopts a face-on molecular conformation upon compression, in contrast to the vertex-on conformation hypothesized for trisilanolisobutyl-POSS (TiBP) [1]. Derivatives synthesized from POSS-OH (POSS-triester and POSS-triacid) form stable liquid-expanded and liquid-condensed monolayers, respectively, with collapse pressures, lift-off areas, and limiting areas that differ systematically from those of TiBP, reflecting the influence of the hydroxypropyl anchor on interfacial packing [1].

Langmuir films Amphiphilic POSS Air/water interface

Post-Functionalization Versatility via the Hydroxyl Handle

The primary hydroxyl group of PSS-(3-hydroxypropyl)-heptaisobutyl substituted undergoes clean Steglich esterification with propiolic acid to install an alkyne functionality, which is subsequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-terminated polystyrene [1]. This chemistry is inaccessible with non-functional POSS cages and requires the specific nucleophilicity and steric accessibility of the 3-hydroxypropyl arm. Alternative mono-functional POSS derivatives (e.g., aminopropyl-POSS) offer different reactivity profiles but cannot be directly esterified without protection/deprotection steps, adding synthetic complexity [1].

Click chemistry Esterification POSS functionalization

High-Value Application Scenarios for PSS-(3-Hydroxypropyl)-heptaisobutyl Substituted


Covalently Tethered POSS–PLA Hybrids for Biomedical Implants and Packaging

When end-group fidelity and nanoscale dispersion are critical—such as in POSS–PLA hybrids for biodegradable stents or high-clarity packaging—the hydroxyl initiator functionality ensures every POSS cage is covalently linked to a PLA chain, eliminating free POSS that could leach or nucleate uncontrolled crystallization [1]. Thermal degradation resistance is improved at 1–20 wt% POSS–PLA content relative to neat PLA [1].

Reactive Extrusion of PBT/POSS Engineering Thermoplastics

In continuous melt-processing of poly(butylene terephthalate), POSS-OH’s low Tm (ca. 140 °C) and initiator activity permit reactive extrusion with near-quantitative grafting yields (99% at 2–5 wt% loading) in under 10 minutes [2]. Non-functional oib-POSS cannot be grafted, resulting in extractable filler that does not contribute to the polymer network [2].

Star-Shaped and Core-Crosslinked Polymer Architectures

The mono-hydroxyl POSS cage functions as a well-defined core for ring-opening polymerization of ε-caprolactone and D,L-lactide, yielding star-shaped block copolymers with tunable arm lengths. GPC analysis confirms molecular weight can be systematically controlled by adjusting the monomer-to-initiator ratio [3], a capability that distinguishes POSS-OH from non-initiating POSS fillers.

Amphiphilic Langmuir–Blodgett Films and Surface Coatings

POSS-OH-derived triesters and triacids form stable, orientationally defined monolayers at the air/water interface, with phase behavior (liquid-expanded vs. liquid-condensed) that can be selected by chemical derivatization of the hydroxyl anchor [4]. This enables rational design of POSS-based surface coatings with predetermined molecular packing, in contrast to the vertex-on packing of trisilanol-POSS [4].

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